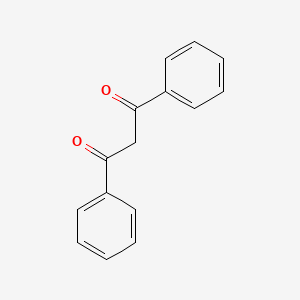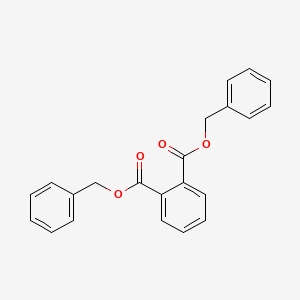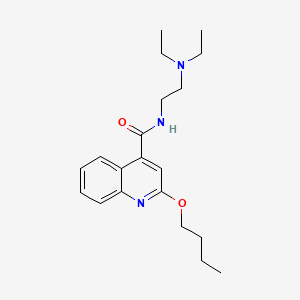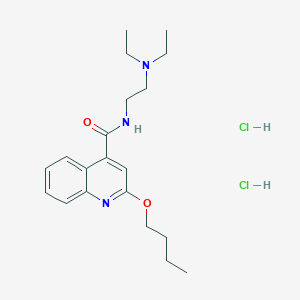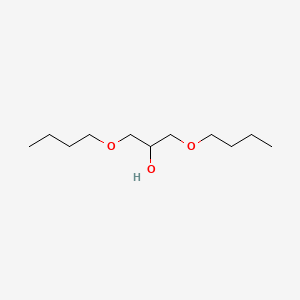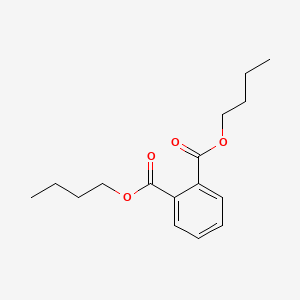
Didecyl phthalate
Overview
Description
Didecyl phthalate belongs to the class of phthalate esters widely used as plasticizers in plastic films . It is a primary plasticizer for vinyl resins and also shown to be compatible with polystyrene and cellulosics .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula: C6H4[COO (CH2)9CH3]2 . Its molecular weight is 446.66 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 446.66 . More specific physical and chemical properties are not detailed in the retrieved sources.Scientific Research Applications
Phthalates in Environmental and Health Studies
Phthalates, including Didecyl phthalate (DIDP), are extensively used as plasticizers and are ubiquitous contaminants. Their effects on health and the environment are of significant concern. For instance, Krüger et al. (2008) demonstrated the effects of various phthalates, including DIDP, on the aryl hydrocarbon receptor (AhR) and the androgen receptor (AR) in vitro (Krüger, Long, & Bonefeld‐Jørgensen, 2008). Chen et al. (2014) evaluated the toxicity and estrogenic endocrine-disrupting activity of phthalates, including DIDP, highlighting the potential health risks to humans (Chen et al., 2014).
Phthalates in Consumer Products and Dust
Kubwabo et al. (2013) developed a method for determining phthalate esters, including DIDP, in house dust, emphasizing their widespread use and potential exposure risks (Kubwabo et al., 2013). Furthermore, Park et al. (2016) determined the content of phthalates in paper cups, including DIDP, assessing their potential migration into food and drinks (Park et al., 2016).
Phthalates in Medical and Biological Research
Chao et al. (2016) developed a method for analyzing phthalates, including DIDP, in pediatric pharmaceuticals, highlighting their prevalence in medical products (Chao, Liao, & Kuo, 2016). Additionally, Kato et al. (2007) identified urinary metabolites of DIDP in rats, potentially useful as biomarkers for exposure assessment (Kato et al., 2007).
Phthalates and Human Health
Hauser and Calafat (2005) reviewed the uses and metabolism of phthalthalates, including DIDP, and their health effects on human populations, emphasizing the need for comprehensive studies (Hauser & Calafat, 2005). Similarly, Jeong et al. (2021) conducted toxicokinetic studies on DIDP in rats to provide reference material for future human risk assessments, acknowledging the widespread environmental exposure to DIDP (Jeong, Jang, Cho, & Lee, 2021).
Phthalates in Industrial and Environmental Applications
Breous, Wenzel, and Loos (2005) explored the effects of phthalates, including DIDP, on the transcriptional activity of sodium/iodide symporter, indicative of their potential impact on thyroid function (Breous, Wenzel, & Loos, 2005). Poopal et al. (2020) assessed the toxic effects of DIDP on zebrafish, providing insights into its environmental impact (Poopal, Zhang, Zhao, Ramesh, & Ren, 2020).
Phthalates in Risk Assessment and Regulation
Bamai et al. (2016) examined phthalate exposure in children, including DIDP, and its association with allergies, highlighting the need for risk assessment and regulation of these compounds (Bamai et al., 2016). Cho et al. (2008) investigated the carcinogenic potential of DIDP in rats, providing data for regulatory considerations (Cho et al., 2008).
Mechanism of Action
Target of Action
Didecyl phthalate is a member of the phthalate esters family, which are primarily used as plasticizers in various applications . The primary targets of this compound are the plastic materials in which it is incorporated. It imparts flexibility and durability to these materials .
Mode of Action
The mode of action of this compound involves its incorporation into plastic materials, where it increases flexibility, transparency, durability, and longevity . It achieves this by reducing the melting point and glass transition temperature of the plastic, thereby making it more pliable .
Biochemical Pathways
The biochemical pathways involved in the degradation of this compound have been studied in certain bacterial strains. For instance, Arthrobacter sp. SLG-4 can completely degrade this compound . The degradation pathway involves the initial transformation of this compound to phthalic acid (PA) via de-esterification, followed by the metabolism of PA to protocatechuate acid, which eventually enters the tricarboxylic acid (TCA) cycle through the meta-cleavage pathway .
Result of Action
The result of this compound’s action is the creation of flexible, durable, and long-lasting plastic materials . On a molecular level, it alters the physical properties of the plastic by reducing its melting point and glass transition temperature .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, its efficacy as a plasticizer can be affected by the temperature and the presence of other additives in the plastic . Its stability can also be influenced by environmental conditions such as exposure to sunlight and heat .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Didecyl phthalate interacts with various biomolecules in the bodyIt is known that phthalates can disrupt the endocrine system, affecting reproductive health and physical development .
Cellular Effects
This compound can have significant effects on various types of cells and cellular processes. For instance, phthalates have been associated with neurological disorders such as attention-deficit/hyperactivity disorder and autism spectrum disorder . They can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .
Molecular Mechanism
It is known that phthalates can interact with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, a study found that phthalates rapidly affected key tissue homeostatic mechanisms in liver oval cell populations via non-genomic pathways .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, a study found that the highest dose used was 750 mg/kg/day, while the lowest dose was 0.5 mg/kg/day
Metabolic Pathways
This compound is involved in various metabolic pathways. Phthalates can undergo metabolism in two stages in the human body, namely phase 1 (hydrolysis, oxidation) and phase 2 (conjugation) .
Transport and Distribution
This compound can be transported and distributed within cells and tissues. Sampling is performed by drawing air through a membrane filter and a silica gel tube, connected downstream, using a suitable sampling pump. Phthalates in the particulate state are deposited on the filter, whereas gaseous phthalates are adsorbed onto the silica gel .
Subcellular Localization
It is known that phthalates can easily leak into food, water, and the ecological environment, making them a pervasive environmental contaminant .
Properties
IUPAC Name |
didecyl benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O4/c1-3-5-7-9-11-13-15-19-23-31-27(29)25-21-17-18-22-26(25)28(30)32-24-20-16-14-12-10-8-6-4-2/h17-18,21-22H,3-16,19-20,23-24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIBJVOPLXHHGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3026512 | |
| Record name | Didecyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3026512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light colored liquid; [Hawley] Clear, very faintly yellow viscous liquid; [MSDSonline] | |
| Record name | Didecyl phthalate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4809 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
BP: 261 °C at 5 mmHg | |
| Record name | DIDECYL PHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5248 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
450 °F (CLOSED CUP) | |
| Record name | DIDECYL PHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5248 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Phthalate esters are soluble to various extents in many common organic solvents and oils, but have a relatively low solubility in water. /Phthalate esters/, SOL IN HYDROCARBONS, In water, 2.20X10-4 mg/L at 25 °C | |
| Record name | DIDECYL PHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5248 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.9675 at 20 °C/20 °C | |
| Record name | DIDECYL PHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5248 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000001 [mmHg], Vapor pressure for phthalate esters are extremely low, contributing much to their thermal stability in plastics. /Phthalate esters/ | |
| Record name | Didecyl phthalate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4809 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DIDECYL PHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5248 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Light-colored liquid, Viscous liquid, COLORLESS | |
CAS No. |
84-77-5 | |
| Record name | Didecyl phthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Didecyl phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIDECYL PHTHALATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15319 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Benzenedicarboxylic acid, 1,2-didecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Didecyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3026512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Didecyl phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.419 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIDECYL PHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FI5FBN947Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIDECYL PHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5248 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
2.5 °C | |
| Record name | DIDECYL PHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5248 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


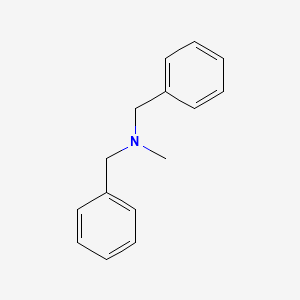
![Dibenz[a,h]anthracene](/img/structure/B1670416.png)



